Lipophilicity Profile: Intermediate LogP Value Balances Membrane Permeability and Solubility
4-(Difluorochloromethoxy)benzoic acid exhibits an XLogP3 value of 3.4, placing it between the more lipophilic 4-(trifluoromethoxy)benzoic acid (XLogP3 ~3.2-3.8) and the less lipophilic 4-(difluoromethoxy)benzoic acid (XLogP3 2.9) and 4-methoxybenzoic acid (LogP ~1.47) [1][2][3]. This intermediate lipophilicity offers a potential advantage in optimizing the balance between membrane permeability and aqueous solubility for drug discovery applications.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 (computed) |
| Comparator Or Baseline | 4-(Trifluoromethoxy)benzoic acid: XLogP3 = 3.2; 4-(Difluoromethoxy)benzoic acid: XLogP3 = 2.9; 4-Methoxybenzoic acid: LogP = 1.47 |
| Quantified Difference | ΔXLogP3 = +0.2 to +0.5 vs. -OCF3; ΔXLogP3 = +0.5 vs. -OCHF2; ΔLogP = +1.93 vs. -OCH3 |
| Conditions | XLogP3 algorithm (PubChem) and experimental LogP values |
Why This Matters
Lipophilicity is a critical determinant of a compound's ADME properties, and selecting a benzoic acid building block with a specific LogP value allows medicinal chemists to fine-tune the overall lipophilicity of lead molecules.
- [1] PubChem. (2025). 4-(Chlorodifluoromethoxy)benzoic acid (CID 2063575). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2063575 View Source
- [2] PubChem. (2025). 4-(Difluoromethoxy)benzoic acid (CID 644419). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/644419 View Source
- [3] ChemBase. (n.d.). 4-Methoxybenzoic acid. Retrieved from https://en.chembase.cn/ View Source
